molecular formula C9H9F4N B13955793 N-ethyl-3-fluoro-N-(trifluoromethyl)aniline

N-ethyl-3-fluoro-N-(trifluoromethyl)aniline

Cat. No.: B13955793
M. Wt: 207.17 g/mol
InChI Key: GISSHKWIKVTDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-fluoro-N-(trifluoromethyl)aniline: is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of aniline derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in aromatic coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can introduce a trifluoromethyl group into the aromatic ring, while coupling reactions can form new carbon-carbon bonds.

Scientific Research Applications

N-ethyl-3-fluoro-N-(trifluoromethyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-ethyl-3-fluoro-N-(trifluoromethyl)aniline is unique due to the presence of both a fluoro and a trifluoromethyl group, which can significantly alter its chemical properties compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

N-ethyl-3-fluoro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-2-14(9(11,12)13)8-5-3-4-7(10)6-8/h3-6H,2H2,1H3

InChI Key

GISSHKWIKVTDNN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.